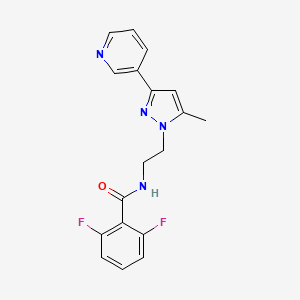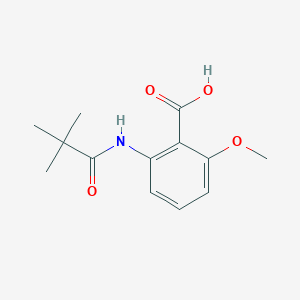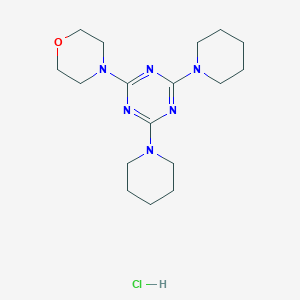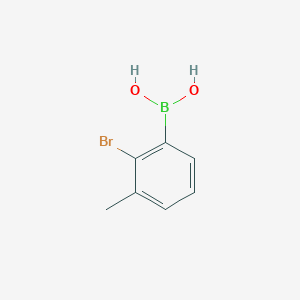
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential for use in the development of new drugs. This compound is synthesized through a complex process that involves several steps, and it has been shown to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is complex and not fully understood. However, it is known to interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways and gene expression. This compound has been shown to have significant effects on the growth and proliferation of cancer cells, as well as on the function of the central nervous system.
Biochemical and physiological effects:
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to have significant biochemical and physiological effects in various studies. This compound has been shown to inhibit the activity of several enzymes and receptors, including tyrosine kinases and phosphodiesterases. It has also been shown to affect cellular signaling pathways and gene expression, leading to changes in cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine in lab experiments is its potential for use in the development of new drugs. This compound has been shown to have significant effects on cellular signaling pathways and gene expression, making it a promising candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and potential for toxicity.
将来の方向性
There are several future directions for research on 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. One potential direction is the development of new drugs based on this compound, particularly for the treatment of cancer and neurological disorders. Another potential direction is the study of the mechanism of action of this compound, in order to better understand its effects on cellular signaling pathways and gene expression. Finally, further research is needed to determine the potential toxicity of this compound and its suitability for use in clinical settings.
合成法
The synthesis of 3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves several steps. The first step is the synthesis of 2-amino-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine, which is then reacted with furan-2-carboxylic acid to form 3-(furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. The final compound is then purified through a series of chromatography and recrystallization steps.
科学的研究の応用
3-(Furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to have potential applications in scientific research, particularly in the development of new drugs. This compound has been studied for its ability to inhibit various enzymes and receptors, and it has been shown to have potential as a treatment for a variety of diseases, including cancer and neurological disorders.
特性
IUPAC Name |
3-(furan-2-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUARXVJAJKVRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2856437.png)



![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)
![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)
![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)




![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)